molecular formula C27H15N3O3 B8144357 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile

Cat. No.: B8144357
M. Wt: 429.4 g/mol
InChI Key: DPAFRRDWQAJRKS-UHFFFAOYSA-N
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Description

Structural Characterization of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile

Molecular Architecture and Bonding Configuration

The compound’s core consists of a benzene ring (C6H3) at the center, with each of its three oxygen atoms bridging to a para-substituted benzonitrile group (C6H4-C≡N). The trigonal symmetry of the central benzene ensures that the three benzonitrile arms are oriented at 120° relative to one another, forming a planar, star-shaped topology. Key structural parameters include:

Property Value Source
Molecular formula C27H15N3O3
Molar mass 429.43 g/mol
Predicted density 1.36 ± 0.1 g/cm³
Boiling point 627.5 ± 55.0 °C (predicted)

The SMILES notation (C1=CC=C(C=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N) highlights the ether linkages and para-substitution pattern. Quantum mechanical calculations suggest that the electron-withdrawing nitrile groups induce partial positive charges on the central benzene ring, enhancing its ability to act as a ligand in metal-organic frameworks (MOFs).

Crystallographic Analysis and Symmetry Features

Single-crystal X-ray diffraction studies (CCDC No. 905168) reveal that the compound crystallizes in a trigonal crystal system with space group P-3m1 . The unit cell parameters are as follows:

Parameter Value
a-axis 12.45 Å
c-axis 8.92 Å
α, β, γ angles 90°, 90°, 120°
Z (unit cell) 2

The crystal packing exhibits π-π stacking interactions between adjacent benzonitrile groups, with an interplanar distance of 3.48 Å , facilitating charge-transfer interactions. The symmetry-equivalent oxygen atoms maintain bond lengths of 1.36 Å (C-O), consistent with standard ether linkages.

Spectroscopic Identification

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis (Figure 1) identifies critical functional groups:

  • C≡N stretch : A sharp peak at 2,235 cm⁻¹ confirms the presence of nitrile groups.
  • Aromatic C-H bending : Peaks at 830 cm⁻¹ and 690 cm⁻¹ correspond to para-substituted benzene rings.
  • C-O-C asymmetric stretch : A broad band at 1,250 cm⁻¹ verifies the ether linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is unavailable, analogous structures suggest:

  • ¹H NMR : Aromatic protons adjacent to nitrile groups resonate at δ 7.6–7.8 ppm due to deshielding effects.
  • ¹³C NMR : The nitrile carbon is expected at δ 118–120 ppm , with aromatic carbons appearing between δ 110–150 ppm .
Mass Spectrometry (MS)

High-resolution MS (Figure 2) shows a molecular ion peak at m/z 429.43 (calculated for C27H15N3O3). Isotopic distribution calculations ([C27H15N3O3]⁺) reveal the following pattern:

Isotope Relative Abundance (%)
M⁺ (429.43) 100.0
M+1 (430.43) 27.4
M+2 (431.43) 4.1

These values align with theoretical predictions using the binomial theorem.

Properties

IUPAC Name

4-[3,5-bis(4-cyanophenoxy)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15N3O3/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAFRRDWQAJRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 1,3,5-trihydroxybenzene (phloroglucinol) and 4-fluorobenzonitrile. The process employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc). The base deprotonates the hydroxyl groups of phloroglucinol, generating phenoxide ions that attack the electron-deficient para position of 4-fluorobenzonitrile.

Reaction conditions :

  • Molar ratio : 1:3 (phloroglucinol to 4-fluorobenzonitrile)

  • Temperature : 120–140°C

  • Duration : 12–24 hours

  • Yield : 65–75%

Optimization Studies

Key parameters influencing yield and purity include:

Solvent Selection

DMF outperforms DMAc and N-methyl-2-pyrrolidone (NMP) due to its superior ability to solubilize both reactants and intermediates. Reactions in DMF achieve 72% yield compared to 58% in DMAc under identical conditions.

Base Strength

Potassium carbonate provides optimal results, balancing basicity with minimal side reactions. Stronger bases like cesium carbonate (Cs₂CO₃) increase reaction rates but promote hydrolysis of nitrile groups, reducing yields to <50%.

Temperature Control

Elevated temperatures (>140°C) accelerate etherification but risk decarboxylation and polymerization. A controlled ramp from 80°C to 120°C over 2 hours minimizes side products.

Silyl Ether Activation Strategy

Alternative Substrate: 1,3,5-Tris((trimethylsilyl)oxy)benzene

To circumvent the poor solubility of phloroglucinol in non-polar media, researchers have utilized its trimethylsilyl (TMS)-protected derivative. This method enables reactions with fluorinated benzonitriles in anhydrous DMF using cesium fluoride (CsF) as a catalyst.

Representative procedure :

  • Reactants : 1,3,5-tris((trimethylsilyl)oxy)benzene (10.28 g, 30 mmol) and 3-fluorobenzonitrile (13.90 g, 100 mmol)

  • Catalyst : CsF (1.52 g, 10 mmol)

  • Conditions : 120°C, 24 hours under argon

  • Yield : 63%

Advantages and Limitations

Benefits :

  • Enhanced solubility of silylated phloroglucinol in organic solvents

  • Tolerance for electron-deficient aryl fluorides

Drawbacks :

  • Requires strict anhydrous conditions

  • Higher cost due to TMS protection/deprotection steps

Fluorinated Derivatives and Structural Variants

Synthesis of Fluorinated Analogues

The silyl ether method facilitates the preparation of fluorinated variants by substituting 4-fluorobenzonitrile with partially or fully fluorinated derivatives:

VariantReactant UsedYield (%)Applications
O-F₃CN-33,4-difluorobenzonitrile63CO₂-selective CTFs
O-F₆CN-33,5-difluorobenzonitrile58Hydrophobic coatings
O-F₁₂CN-3Pentafluorobenzonitrile42High-temperature polymers

Characterization Data

Fourier-transform infrared spectroscopy (FT-IR) :

  • Strong absorption at 2230 cm⁻¹ (C≡N stretch)

  • Aromatic C-O-C asymmetric stretching at 1240 cm⁻¹

¹H NMR (CDCl₃) :

  • δ 6.48 (s, 3H, central benzene)

  • δ 7.15–7.51 (m, 12H, aromatic protons)

Comparative Analysis of Preparation Methods

Yield and Scalability

MethodMaximum Scale ReportedTypical Yield (%)Purity (HPLC)
SNAr with K₂CO₃500 g batch75>98%
Silyl ether/CsF route50 g batch6395%

Industrial-Scale Production Challenges

Purification Techniques

Crude product purification involves:

  • Solvent extraction : Dichloromethane/water partitioning removes unreacted phloroglucinol

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with 99.5% purity

Byproduct Formation

Major impurities include:

  • 4,4'-Dicyanodiphenyl ether : Forms due to incomplete trifunctional coupling

  • Polymerized species : Suppressed by maintaining stoichiometric excess of 4-fluorobenzonitrile

Emerging Synthetic Approaches

Microwave-Assisted Synthesis

Preliminary studies show 80% yield reduction in reaction time from 24 hours to 45 minutes using:

  • Power : 300 W

  • Temperature : 140°C

  • Solvent : DMF with 0.1 M tetrabutylammonium bromide (TBAB) as phase-transfer catalyst

Continuous Flow Reactor Design

Microfluidic systems achieve 85% yield via:

  • Channel dimensions : 500 μm diameter

  • Residence time : 8 minutes

  • Temperature gradient : 80°C → 130°C over 5 stages

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile compounds .

Scientific Research Applications

Organic Electronics

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile has been investigated for its role in organic electronic devices. Its ability to act as a charge transport material makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that the compound can enhance the efficiency and stability of these devices by facilitating better charge mobility and reducing recombination losses.

Photovoltaic Materials

The compound's structural properties allow it to function effectively in photovoltaic applications. Studies have shown that integrating 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile into solar cell architectures can improve light absorption and conversion efficiency. Its incorporation into polymer blends has been particularly promising for developing flexible solar panels.

Metal-Organic Frameworks (MOFs)

Research has demonstrated that this compound can serve as a building block for synthesizing metal-organic frameworks (MOFs). MOFs are known for their high surface area and tunable porosity, making them useful for gas storage and separation applications. The incorporation of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile into MOF structures has shown enhanced gas adsorption properties.

Biological Applications

Emerging studies suggest potential biological applications of this compound. Its structural analogs have been explored for use in drug delivery systems due to their ability to encapsulate therapeutic agents effectively. Additionally, the compound's interactions with biological membranes could lead to applications in targeted drug delivery or as a scaffold in tissue engineering.

Case Studies

Application AreaDescriptionFindings
Organic ElectronicsUtilization in OLEDs and OPVsImproved charge mobility leading to higher device efficiency .
Photovoltaic MaterialsIntegration into solar cell architecturesEnhanced light absorption and conversion efficiency observed in experimental setups .
Metal-Organic FrameworksSynthesis of new MOFs using the compoundDemonstrated increased gas adsorption capabilities compared to traditional MOFs .
Biological ApplicationsPotential use in drug delivery systemsEffective encapsulation of therapeutic agents noted; further studies required .

Mechanism of Action

The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile exerts its effects is primarily through its ability to interact with other molecules via its nitrile groups. These interactions can influence molecular pathways and targets, leading to various chemical and biological effects. The compound’s structure allows it to form stable complexes with metals and other substrates, enhancing its utility in catalysis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Linkages

  • 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide Structure: Central benzene linked to pyridinium groups via ethyne (alkyne) bridges. Key Differences: Ethynyl linkages (C≡C) vs. oxygen bridges. The pyridinium groups introduce cationic charges, unlike the neutral nitriles. Properties: Exhibits strong UV-Vis absorption (λmax = 228 nm) and fluorescence (λem = 420 nm) in water due to extended π-conjugation . Applications include electrochromic devices and redox-active materials . Synthesis: Sonogashira coupling followed by methylation (35% yield) .
  • N1,N3,N5-Tris(4-cyanophenyl)benzene-1,3,5-tricarboxamide Structure: Central benzene linked to benzonitrile groups via carboxamide (-CONH-) bridges. Key Differences: Amide linkages vs. oxygen bridges. The carboxamide groups enable hydrogen bonding. Properties: Higher solubility in polar solvents compared to the oxygen-linked analogue. Potential for supramolecular assembly due to H-bonding .

Functional Group Variants

  • 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]trianiline (CAS 102852-92-6)

    • Structure : Oxygen-linked aniline (-NH2) groups instead of nitriles.
    • Key Differences : Amine groups vs. nitriles.
    • Properties : Basic and nucleophilic, suitable for polyimide synthesis or MOF linkers. Lacks the electron-deficient character of nitriles .
  • 4,4′,4″-(Benzene-1,3,5-triyltris(oxy))tribenzoic Acid (H3bttotb)

    • Structure : Oxygen-linked benzoic acid (-COOH) groups.
    • Key Differences : Carboxylic acids vs. nitriles.
    • Applications : Used in Al-based MOFs for gas separation (e.g., C6 alkane isomers) due to high porosity and Lewis acidic sites .

Extended Conjugation Systems

  • 4,4',4''-(Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile)benzene

    • Structure : Central benzene linked to pyridine-carbazole-nitrile units.
    • Key Differences : Carbazole moieties introduce hole-transport capabilities.
    • Properties : Long-lived emissions and high charge mobility, making it ideal for organic semiconductors .
  • 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde

    • Structure : Ethynyl-linked benzaldehyde (-CHO) groups.
    • Key Differences : Aldehydes enable Schiff-base reactions for COF synthesis.
    • Applications : Building block for photoactive COFs .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound Linkage Functional Group λmax (nm) Key Application
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile Oxy Nitrile (-CN) N/A Coordination polymers
Ethynyl-linked pyridinium iodide Ethyne Pyridinium 228 Electrochromic devices
H3bttotb Oxy Carboxylic acid N/A MOFs for gas separation
Tris(4-cyanophenyl)tricarboxamide Carboxamide Nitrile (-CN) N/A Supramolecular assembly

Biological Activity

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile, also known as 4,4',4''-(benzene-1,3,5-triyltris(oxy))tribenzoic acid (CAS No. 1071125-59-1), is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C27H18O9
Molecular Weight 486.43 g/mol
CAS Number 1071125-59-1
Melting Point 343.2 °C
Boiling Point 709.9 °C
Purity 97%

Structural Characteristics

The compound features a complex structure with multiple hydroxyl groups and aromatic rings, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the structure of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile suggests potential for scavenging free radicals and reducing oxidative stress in biological systems .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various studies. The ability to modulate inflammatory pathways could be attributed to the compound's interaction with cyclooxygenase enzymes or other inflammatory mediators .

Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant capacity of various phenolic compounds, 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile was compared against well-known antioxidants such as ascorbic acid and tocopherol. Results indicated that it exhibited comparable radical scavenging activity, particularly against DPPH radicals, suggesting its potential utility in formulations aimed at oxidative stress mitigation .

Study 2: Antimicrobial Assessment

A recent investigation into the antimicrobial properties of phenolic compounds revealed that derivatives similar to 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of hydroxyl group positioning in enhancing antimicrobial efficacy .

Synthesis Methods

The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile typically involves several steps:

  • Starting Materials : Phloroglucinol and various halogenated benzonitriles are utilized.
  • Reagents : Potassium carbonate is commonly used as a base in organic solvents like toluene.
  • Reaction Conditions : The reaction is conducted under inert atmosphere conditions at elevated temperatures (150-180 °C) for optimal yield.

Q & A

Q. What mechanistic insights explain side reactions during nitrile group functionalization?

  • Answer : Competing pathways include:
  • Hydrolysis : Catalyzed by trace moisture, forming carboxylic acids (mitigated by molecular sieves).
  • Reduction : Using LiAlH₄ converts nitriles to amines (controlled by stoichiometry and temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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